molecular formula C17H19NO2S3 B2441844 (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706485-85-9

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2441844
CAS No.: 1706485-85-9
M. Wt: 365.52
InChI Key: LGAQQWLNJFTZLA-NTEUORMPSA-N
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Description

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring substituted with a styrylsulfonyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The starting materials often include a thiazepane derivative, a styrylsulfonyl chloride, and a thiophene derivative. The reaction conditions usually require the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(styrylsulfonyl)-7-(phenyl)-1,4-thiazepane: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    (E)-4-(styrylsulfonyl)-7-(pyridin-2-yl)-1,4-thiazepane: Similar structure but with a pyridin-2-yl group instead of a thiophen-2-yl group.

Uniqueness

(E)-4-(styrylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the presence of the thiophen-2-yl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]sulfonyl-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S3/c19-23(20,14-9-15-5-2-1-3-6-15)18-10-8-17(22-13-11-18)16-7-4-12-21-16/h1-7,9,12,14,17H,8,10-11,13H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQQWLNJFTZLA-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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